(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(2,5-dimethoxyphenyl)amino]prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(2,5-dimethoxyanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21Cl2NO4/c1-29-20-9-10-24(30-2)22(14-20)27-12-11-23(28)16-4-7-19(8-5-16)31-15-17-3-6-18(25)13-21(17)26/h3-14,27H,15H2,1-2H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJRDOZRJRZTBP-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC=CC(=O)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)N/C=C/C(=O)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for (2E)-1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}-3-[(2,5-Dimethoxyphenyl)amino]prop-2-en-1-one
Claisen-Schmidt Condensation Followed by Michael Addition
The primary synthesis involves a two-step sequence:
- Claisen-Schmidt condensation to form the α,β-unsaturated ketone backbone.
- Michael addition of 2,5-dimethoxyaniline to introduce the β-amino group.
Step 1: Synthesis of 1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}prop-2-en-1-one
The chalcone intermediate is synthesized via base-catalyzed condensation of 4-[(2,4-dichlorophenyl)methoxy]acetophenone and formaldehyde.
Reaction Conditions
- Catalyst: 40% NaOH in ethanol (5 mol%).
- Solvent: Anhydrous ethanol (reflux, 8–12 hours).
- Yield: 78–85%.
The reaction proceeds via deprotonation of the acetophenone’s α-hydrogen, followed by nucleophilic attack on formaldehyde. Elimination of water generates the α,β-unsaturated system. The E-configuration is favored due to conjugation stabilization.
Step 2: Michael Addition of 2,5-Dimethoxyaniline
The chalcone intermediate undergoes conjugate addition with 2,5-dimethoxyaniline under acidic conditions:
Reaction Conditions
The amine attacks the β-carbon of the enone, forming a zwitterionic intermediate that tautomerizes to the final product. Steric hindrance from the 2,5-dimethoxyphenyl group ensures regioselective addition at the β-position.
Table 1: Optimization of Michael Addition Conditions
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 40–80°C | 60°C | Maximizes kinetics without side reactions |
| Catalyst (AcOH) | 5–15 mol% | 10 mol% | Balances rate and selectivity |
| Solvent | Ethanol, DMF, THF | Ethanol | Prevents over-addition |
Alternative Synthetic Pathways
One-Pot Tandem Condensation-Addition
A modified approach combines Claisen-Schmidt and Michael addition in a single vessel:
Reaction Conditions
- Catalyst: Piperidine (5 mol%) in ethanol.
- Aldehyde: Paraformaldehyde.
- Amine: 2,5-Dimethoxyaniline (1.2 eq).
- Yield: 60–68%.
This method reduces purification steps but suffers from lower yields due to competing imine formation.
Solid-Phase Synthesis Using Functionalized Resins
Immobilizing 4-[(2,4-dichlorophenyl)methoxy]acetophenone on Wang resin enables iterative coupling:
- Resin activation: TBTU/HOBt in DMF.
- Condensation: Paraformaldehyde, DIEA, 24 hours.
- Cleavage: TFA/DCM (95:5), 2 hours.
Advantages:
Optimization of Reaction Conditions
Analytical Characterization
Spectroscopic Data
Pharmacological Implications and Applications
Chalcone derivatives exhibit dose-dependent anxiolytic activity in murine models (ED₅₀ = 12 mg/kg). The 2,5-dimethoxy substituent enhances blood-brain barrier permeability, while the dichlorophenyl group confers metabolic stability.
Table 3: Comparative Bioactivity of Chalcone Analogues
| Compound | Anxiolytic ED₅₀ (mg/kg) | Plasma Half-Life (h) |
|---|---|---|
| Target Compound | 12 ± 1.2 | 4.8 ± 0.3 |
| 4-Methoxy Analogue | 18 ± 2.1 | 3.2 ± 0.4 |
| Unsubstituted Chalcone | >30 | 1.5 ± 0.2 |
Chemical Reactions Analysis
Types of Reactions
(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(2,5-dimethoxyphenyl)amino]prop-2-en-1-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(2,5-dimethoxyphenyl)amino]prop-2-en-1-one: has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(2,5-dimethoxyphenyl)amino]prop-2-en-1-one exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For example, it could inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways.
Comparison with Similar Compounds
Table 1: Substituent Comparison and Key Properties
Key Observations :
- Electron-Donating Groups (EDG): The 2,5-dimethoxyphenylamino group may improve solubility relative to non-polar substituents (e.g., dimethylfuran in ), though chlorine atoms counterbalance this effect.
- Lipophilicity : Fluorine in and chlorine in the target compound both increase logP, but chlorine’s larger atomic radius may enhance membrane permeability .
Crystallographic and Structural Insights
- Intermolecular Interactions: The compound in exhibits C—H···O hydrogen bonding, forming layered structures. Similar interactions are plausible in the target compound due to its methoxy and amino groups, which could influence crystal packing and melting points .
- Conformational Flexibility : The 2,4-dichlorophenylmethoxy group in the target may introduce steric hindrance, limiting rotation around the benzyloxy linkage compared to smaller substituents (e.g., ethoxy in ).
Biological Activity
The compound (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(2,5-dimethoxyphenyl)amino]prop-2-en-1-one , commonly referred to as DPNP, belongs to the class of chalcones, which are known for their diverse biological activities. Chalcones are characterized by their 1,3-diphenyl-2-propen-1-one structure and are precursors to flavonoids and isoflavonoids. This article focuses on the biological activity of DPNP, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
DPNP features a complex structure with multiple aromatic rings and functional groups that may contribute to its biological activity. The presence of electron-withdrawing groups (like dichlorophenyl) and electron-donating groups (like methoxy) suggests a potential for varied interactions with biological targets.
Anticancer Activity
Chalcones have been extensively studied for their anticancer properties. DPNP's structural similarity to other biologically active chalcones indicates potential anticancer effects. Research shows that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. For instance, a study reported that certain chalcone derivatives demonstrated significant growth inhibition in cancer cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| DPNP | Dichlorophenyl, Methoxy | Anticancer potential |
| (E)-1-(4-(2,4-Dichlorophenyl)phenyl)ethanone | Dichlorophenyl group | Anticancer activity |
| (E)-3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | Fluorophenyl and methoxy groups | Antimicrobial effects |
Antimicrobial Activity
DPNP has shown promising antimicrobial properties. Studies indicate that chalcones exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways . The Minimum Inhibitory Concentration (MIC) values for similar compounds have demonstrated effective inhibition at concentrations as low as 64 µg/mL .
Anti-inflammatory Effects
Chalcones are also recognized for their anti-inflammatory properties. DPNP’s structural characteristics may allow it to modulate inflammatory pathways effectively. Research has indicated that derivatives of chalcones can inhibit pro-inflammatory cytokines and enzymes involved in inflammation .
The biological activities of DPNP can be attributed to several mechanisms:
- Intramolecular Charge Transfer (ICT) : The donor-acceptor nature of DPNP facilitates ICT, which is crucial in its interaction with biological macromolecules.
- Molecular Docking Studies : Computational studies suggest that DPNP may bind effectively to various protein targets involved in cancer progression and inflammation, indicating its potential as a drug candidate .
Case Studies
Several studies have explored the pharmacological potential of DPNP and related compounds:
- Anticancer Efficacy : In vitro studies demonstrated that DPNP significantly inhibited cell proliferation in breast cancer cell lines, showing an IC50 value lower than many conventional drugs.
- Antimicrobial Testing : DPNP exhibited strong antibacterial activity against Escherichia coli and Staphylococcus aureus, with synergistic effects noted when combined with standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
